(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide
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Overview
Description
The compound (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide is a synthetic organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This particular compound features a pyrazole ring substituted with a chloro, methyl, and phenyl group, and a sulfide linkage to a fluorophenyl group.
Mechanism of Action
Target of Action
Pyrazole derivatives have been found to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory . Therefore, it can be inferred that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been known to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities
Cellular Effects
Given the broad biological activities of pyrazole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The chloro and methyl substituents can be introduced through electrophilic substitution reactions. The final step involves the formation of the sulfide linkage, which can be achieved by reacting the pyrazole derivative with 4-fluorothiophenol under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide: can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The chloro group on the pyrazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide, sulfone.
Reduction: Amines.
Substitution: Corresponding substituted pyrazole derivatives.
Scientific Research Applications
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide: has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its structural features that are common in pharmacologically active molecules.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
(5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde): A related pyrazole derivative with an aldehyde group instead of a sulfide linkage.
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl) (2-methoxyphenyl)methanone: Another pyrazole derivative with a methoxyphenyl group instead of a fluorophenyl group.
Uniqueness
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide: is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both chloro and fluorophenyl groups can enhance its reactivity and potential biological activity compared to other pyrazole derivatives .
Properties
IUPAC Name |
5-chloro-4-[(4-fluorophenyl)sulfanylmethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2S/c1-21-17(18)15(11-22-14-9-7-13(19)8-10-14)16(20-21)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFZCYIRCXFLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)CSC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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